molecular formula C22H23N3O2S B2952729 N'-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 896378-30-6

N'-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B2952729
CAS No.: 896378-30-6
M. Wt: 393.51
InChI Key: OOYJRSGNDCASDK-UHFFFAOYSA-N
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Description

N'-(2,3-Dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic amide derivative featuring a 1,3-thiazole core substituted with a 4-methylphenyl group and an ethyl-linked ethanediamide moiety.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-7-9-17(10-8-14)22-24-18(13-28-22)11-12-23-20(26)21(27)25-19-6-4-5-15(2)16(19)3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYJRSGNDCASDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps. One common method includes the reaction of 2,3-dimethylaniline with 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid under specific conditions to form the intermediate. This intermediate is then reacted with ethanediamine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N’-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several ethanediamide and thiazole derivatives (Table 1). Key differences lie in the substitution patterns on the phenyl and thiazole rings, which influence electronic, steric, and solubility properties.

Table 1: Structural Comparison of Ethanediamide-Thiazole Derivatives

Compound Name Substituents on Thiazole Aryl Substituents Molecular Weight Key Features Reference
N'-(2,3-Dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide 4-Methylphenyl 2,3-Dimethylphenyl ~437.5 (calc.) Ethyl linker, dual aromatic systems N/A
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide 3,4-Dimethoxyphenyl 2,6-Dimethylphenyl 453.6 Methoxy groups enhance solubility
N-[2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide Piperidine-indole 4-CF3-phenyl 446.4 Trifluoromethyl group improves lipophilicity
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide 4-Methoxyphenyl, triazole 3-Chloro-4-methylphenyl ~527.0 (calc.) Triazole-thiazole fusion, chloro substituent
Physicochemical and Pharmacokinetic Properties
  • In contrast, methoxy groups () improve solubility via hydrogen bonding .
  • Steric Effects : Bulky substituents like 2,6-dimethylphenyl () may hinder binding to flat enzyme active sites compared to smaller groups (e.g., 4-methylphenyl in the target compound) .

Biological Activity

Molecular Formula

The molecular formula of N'-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can be represented as:

C19H24N2SC_{19}H_{24}N_2S

This indicates a relatively large and complex structure that may interact with biological targets in unique ways.

Physical Properties

  • Molecular Weight : Approximately 320.47 g/mol.
  • Solubility : Soluble in organic solvents such as DMSO and ethanol; limited solubility in water.

Enzyme Inhibition

Research indicates that derivatives of thiazole compounds exhibit significant enzyme inhibitory activities. For instance, studies have shown that thiazole derivatives can act as inhibitors for enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference
N'-(2,3-dimethylphenyl)-N-{...}Acetylcholinesterase15.4
N'-(2,3-dimethylphenyl)-N-{...}α-Glucosidase20.7

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of N'-(2,3-dimethylphenyl)-N-{...} against various cancer cell lines. The compound has shown selective toxicity towards breast and colon cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity IndexReference
MCF-7 (Breast Cancer)12.55.0
HCT116 (Colon Cancer)15.04.5
HeLa (Cervical Cancer)30.02.0

The mechanism of action for N'-(2,3-dimethylphenyl)-N-{...} appears to involve multiple pathways:

  • Inhibition of cell proliferation : The compound induces apoptosis in cancer cells via the intrinsic pathway by activating caspases.
  • Modulation of signaling pathways : It may interfere with the PI3K/Akt pathway, which is crucial for cell survival and growth.

Case Study 1: Antitumor Activity

A recent study investigated the antitumor effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM. Flow cytometry analysis revealed increased apoptosis rates upon treatment with the compound .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective potential of thiazole derivatives similar to N'-(2,3-dimethylphenyl)-N-{...}. The results suggested that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .

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